molecular formula C8H11NO2S B7959547 Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate

Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate

Cat. No.: B7959547
M. Wt: 185.25 g/mol
InChI Key: LOQJOEVPJCMGKJ-ZETCQYMHSA-N
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Description

Methyl (2S)-2-amino-3-(thiophen-3-yl)propanoate is a chiral, non-proteinogenic amino acid ester of interest in medicinal chemistry and bio-organic synthesis. This compound features a thiophene heterocycle, a sulfur-containing aromatic ring that contributes unique electronic properties and can enhance interactions with biological targets . The molecular framework of this compound serves as a versatile building block for constructing more complex molecules, particularly in pharmaceutical research where it can be used to develop potential therapeutic agents . Chiral amino acid derivatives similar to this compound have demonstrated significant research value in the synthesis of metal complexes. For instance, L-alanyl-based ligands incorporating thiophene and triazole motifs have been used to create novel platinum(II) complexes that exhibit DNA-binding capabilities and moderate antiproliferative activity in cancer cell line studies, highlighting the potential of such scaffolds in developing new chemotherapeutic candidates . Furthermore, β-amino acid derivatives, a class to which this compound's structure is related, are recognized as important starting materials in natural product chemistry and medicinal applications. Ethyl 3-[(pyridin-2-yl)amino]propanoate, a structurally similar β-amino acid derivative, has been investigated as a potential thrombin inhibitor through in silico molecular docking studies, indicating the relevance of this chemical class in the design of novel enzyme inhibitors for treating thromboembolic disorders . The compound is provided with high purity and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers can request detailed specifications, certificates of analysis, and current pricing through a quick inquiry.

Properties

IUPAC Name

methyl (2S)-2-amino-3-thiophen-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQJOEVPJCMGKJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : Acetyl chloride or thionyl chloride (1.2–2.0 equivalents) in anhydrous methanol.

  • Temperature : 0°C initial cooling to prevent exothermic side reactions, followed by room-temperature stirring for 12–18 hours.

  • Workup : Concentration under reduced pressure, dissolution in dichloromethane (DCM), neutralization with saturated NaHCO₃, and drying over Na₂SO₄.

Yield : 65–70% (reported for analogous R-enantiomers).
Purity : >95% confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Protection-Deprotection Strategies

For substrates prone to side reactions, a Boc (tert-butoxycarbonyl) protection strategy is employed to safeguard the amino group during esterification.

Stepwise Protocol

  • Protection : Treat (2S)-2-amino-3-(thiophen-3-yl)propanoic acid with Boc₂O (1.5 eq) in THF, catalyzed by DMAP (4-dimethylaminopyridine).

  • Esterification : React Boc-protected intermediate with methanol and DCC (N,N'-dicyclohexylcarbodiimide), yielding methyl (2S)-2-(Boc-amino)-3-(thiophen-3-yl)propanoate.

  • Deprotection : Remove Boc group using 4M HCl in dioxane, followed by neutralization with Amberlite IRA-67 resin.

Advantages :

  • Minimizes side reactions (e.g., intramolecular cyclization).

  • Enhances crystallinity of intermediates, facilitating purification.

Yield : 75–80% over three steps.

Enzymatic Resolution of Racemic Mixtures

When enantiomerically pure starting materials are unavailable, kinetic resolution using lipases offers an alternative.

Process Overview

  • Substrate : Racemic methyl 2-amino-3-(thiophen-3-yl)propanoate.

  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).

  • Reaction : Selective hydrolysis of the R-enantiomer to the free acid, leaving the S-ester intact.

Conditions :

  • Temperature: 37°C

  • Conversion: 50% (theoretical maximum for resolution).

Post-Reaction Isolation :

  • Extract unreacted S-ester with ethyl acetate.

  • Purify via flash chromatography (hexane/ethyl acetate, 3:1).

Enantiomeric Excess (ee) : >99% for S-ester.

Asymmetric Synthesis via Hydrogenation

Catalytic asymmetric hydrogenation provides a direct route to the S-configured amino acid ester from prochiral enamide precursors.

Substrate Preparation

  • Enamide Formation : React 3-thiopheneprop-2-enoic acid with (S)-α-methylbenzylamine, yielding (Z)-enamide.

  • Hydrogenation : Use a chiral Rhodium catalyst (e.g., Rh-(R)-BINAP) under 50 psi H₂ in methanol.

Reaction Metrics :

  • Pressure : 50 psi H₂

  • Temperature : 25°C

  • ee : 98–99%

  • Yield : 85–90%.

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability, often employing continuous-flow reactors.

Optimized Protocol

  • Esterification : Continuous flow of (2S)-amino acid and methanol over solid acid catalysts (e.g., Amberlyst-15) at 60°C.

  • Residence Time : 30 minutes.

  • Product Isolation : In-line liquid-liquid extraction and rotary evaporation.

Throughput : 10–15 kg/day per reactor module.

Analytical Characterization

Critical spectroscopic data for Methyl (2S)-2-amino-3-(thiophen-3-yl)propanoate:

Technique Key Observations
¹H NMR (400 MHz, CDCl₃)δ 7.32 (dd, J = 5.0 Hz, 1H, thiophene-H), 6.95–6.88 (m, 2H, thiophene-H), 3.72 (s, 3H, OCH₃), 3.34 (dd, J = 8.2 Hz, 1H, α-H), 2.95 (m, 2H, β-CH₂).
¹³C NMR (100 MHz, CDCl₃)δ 172.8 (COOCH₃), 140.1 (thiophene-C), 127.3, 126.5, 125.9 (thiophene-CH), 52.1 (OCH₃), 51.8 (α-C), 35.2 (β-CH₂).
HRMS (ESI+)m/z [M+H]⁺ calc. for C₈H₁₂NO₂S: 186.0589; found: 186.0585 .

Scientific Research Applications

Medicinal Chemistry

Biological Activity:
Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate exhibits promising biological activities, particularly in the context of antimicrobial and anticancer research. Its thiophene ring structure allows for significant interactions with biological targets, including enzymes and receptors involved in various physiological processes.

Case Studies:

  • A study demonstrated that derivatives of this compound showed inhibition against specific cancer cell lines, indicating potential as anticancer agents. The mechanism of action was linked to the modulation of enzyme activities related to cell proliferation and apoptosis pathways.
  • Another investigation highlighted its antimicrobial properties, where the compound displayed significant activity against Gram-positive bacteria. The presence of the thiophene moiety was crucial for enhancing its bioactivity through mechanisms such as membrane disruption and interference with bacterial metabolism.

Organic Synthesis

Synthetic Applications:
this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations makes it valuable in creating complex molecules.

Synthetic Pathways:
The compound can be synthesized via multiple routes, including:

  • N-Alkylation Reactions: Used to introduce alkyl groups that enhance solubility and biological activity.
  • Coupling Reactions: Employed to form more complex structures by linking with other bioactive molecules .

Data Table: Synthetic Methods Comparison

MethodYield (%)ConditionsReferences
N-Alkylation70-90Room temperature, solvent-free
Coupling with Aryl Halides60-85Base-catalyzed, reflux
Reductive Amination50-75Catalytic hydrogenation

Material Science

Polymeric Applications:
Recent studies have explored the incorporation of this compound into polymer matrices to enhance their properties. The compound's functional groups facilitate interactions that improve thermal stability and mechanical strength.

Case Studies:

  • Research indicated that polymers modified with this compound exhibited increased resistance to thermal degradation and improved elasticity compared to unmodified counterparts. This is attributed to the formation of hydrogen bonds and π-π stacking interactions within the polymer matrix .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight Notable Features Reference
Methyl (2S)-2-amino-3-(thiophen-3-yl)propanoate Thiophen-3-yl C₉H₁₁NO₂S 213.25 Thiophene ring, S-configuration, neutral ester
(S)-Methyl 2-amino-3-phenylpropanoate Phenyl C₁₀H₁₃NO₂ 179.22 Phenyl group, simpler structure, lower molecular weight
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride 3-Bromo-thiophen-2-yl C₈H₁₀BrNO₂S 264.19 (free base) Bromo substituent enhances steric bulk; hydrochloride salt improves solubility
Methyl (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate 3-Methyl-thiophen-2-yl, R-configuration C₉H₁₃NO₂S 199.27 Methyl on thiophene; R-stereoisomer may alter receptor binding
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate (L-Tyrosine methyl ester) 4-Hydroxy-phenyl C₁₀H₁₃NO₃ 195.21 Phenolic -OH group increases polarity and hydrogen-bonding potential
Methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate 3,5-Diiodo-4-hydroxy-phenyl C₁₀H₁₁NO₃I₂ 447.01 Heavy iodine atoms enhance molecular weight; potential radiopharmaceutical use

Key Observations :

  • Thiophene vs. Phenyl : Thiophene’s sulfur atom provides distinct electronic properties (e.g., π-electron richness) compared to phenyl, influencing binding affinity in enzyme interactions .
  • Substituent Effects : Halogenation (e.g., bromo in , iodine in ) increases steric bulk and alters lipophilicity, impacting membrane permeability.
  • Stereochemistry : The R-configuration in may lead to divergent biological activity compared to the S-form due to stereospecific enzyme binding.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Solubility Stability Purity (Reported)
This compound Moderate in organic solvents (e.g., DMSO) Stable under inert conditions ≥95% (typical for analogs)
L-Tyrosine methyl ester High in polar solvents (due to -OH group) Sensitive to oxidation 99%
Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride High in aqueous media (hydrochloride salt) Light-sensitive (bromine substituent) Not specified

Notes:

  • Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmacokinetics.
  • Iodinated derivatives () may exhibit lower thermal stability due to heavy atom effects.

Biological Activity

Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C8H11NO2SC_8H_{11}NO_2S and a molecular weight of approximately 185.24 g/mol. The compound contains an amino group, a methyl ester, and a thiophene ring, which contribute to its unique chemical properties and biological activities .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that thiophene derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were found to be in the range of 5.10 to 9.18 µM, indicating significant cytotoxic effects against these cell lines . The structural features of the thiophene ring are believed to enhance its interaction with cellular targets involved in cancer progression.

3. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in various experimental models. Its ability to modulate inflammatory pathways suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. The thiophene ring facilitates binding through π-π stacking and hydrogen bonding interactions, which can influence enzyme activity and receptor signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
AntimicrobialInhibition of bacterial and fungal growthNot specified
AnticancerInhibition of HepG2 and MCF-7 cell proliferation5.10 - 9.18 µM
Anti-inflammatoryModulation of inflammatory pathwaysNot specified

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A study published in MDPI evaluated various thiophene derivatives, including this compound, for their anticancer effects against multiple cell lines. The results indicated that this compound exhibited comparable or superior activity compared to established chemotherapeutics .
  • Antimicrobial Research : Another study focused on the synthesis and evaluation of thiophene derivatives for antimicrobial activity. This compound was among the compounds tested, showing promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (2S)-2-amino-3-(thiophen-3-YL)propanoate?

  • Methodological Answer : The compound can be synthesized via asymmetric esterification of the corresponding amino acid or enzymatic resolution of racemic mixtures. For example, the Pictet–Spengler reaction (used for structurally similar β-carboline derivatives) employs trifluoroacetic acid (TFA) catalysis to achieve high stereoselectivity . Solid-phase peptide synthesis (SPPS) may also be adapted, leveraging Fmoc-protected intermediates to preserve chirality during coupling steps.

Q. How can the stereochemical purity of this compound be validated?

  • Methodological Answer : Chiral HPLC with polarimetric detection or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) are standard. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in PubChem datasets for related amino acid esters . Retention time comparisons against enantiomerically pure standards are critical for quality control.

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : It serves as a chiral building block for protease inhibitors or kinase modulators, particularly in structure-activity relationship (SAR) studies. Similar compounds (e.g., fluoropyridinyl analogs) are used to probe enzyme-substrate interactions via isotopic labeling or fluorescence quenching assays .

Advanced Research Questions

Q. How can low yields in asymmetric synthesis be addressed?

  • Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, substituting TFA with Brønsted acid catalysts (e.g., BINOL-phosphoric acids) may enhance enantiomeric excess (ee) by stabilizing transition states . Parallel screening via Design of Experiments (DoE) can identify critical factors (e.g., substrate:catalyst ratio).

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement. Ensure compound purity (>98% by HPLC) and exclude solvent artifacts. For instance, impurities in related propanoate esters (e.g., 3-(thiophen-3-yl)propanoic acid derivatives) can skew IC₅₀ values .

Q. What strategies stabilize this compound under physiological conditions?

  • Methodological Answer : Prodrug approaches (e.g., phosphonate or morpholino ester masking) improve metabolic stability. Studies on serine-linked peptidomimetics show that cyclization or PEGylation reduces hydrolysis rates in serum . Storage at -80°C under inert gas (argon) minimizes degradation.

Key Considerations

  • Contradictions in Synthesis : Some methods (e.g., Pictet–Spengler) may yield side products like regioisomeric thiophene adducts; optimize regioselectivity via directing groups .
  • Analytical Pitfalls : Thiophene rings can quench fluorescence in assays; use radioisotopic labeling (³H/¹⁴C) for accurate quantification .

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